molecular formula C10H8BrN B184776 1-(4-bromophenyl)-1H-pyrrole CAS No. 5044-39-3

1-(4-bromophenyl)-1H-pyrrole

Cat. No.: B184776
CAS No.: 5044-39-3
M. Wt: 222.08 g/mol
InChI Key: IBRSPNWMMJNYMR-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrrole ring substituted with a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using an acid catalyst to facilitate the formation of the desired product. Another method involves the use of 4-bromoaniline and pyrrole in a cyclization reaction, which can be catalyzed by transition metals such as palladium or copper .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrroles, brominated derivatives, and functionalized aromatic compounds .

Mechanism of Action

The mechanism by which 1-(4-bromophenyl)-1H-pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of cellular processes. The bromine atom and the pyrrole ring play crucial roles in determining the compound’s reactivity and binding affinity to these targets .

Properties

IUPAC Name

1-(4-bromophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRSPNWMMJNYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297607
Record name 1-(4-bromophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5044-39-3
Record name 5044-39-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-bromophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of 1-(4-bromophenyl)-1H-pyrrole?

A1: this compound is typically synthesized via a modified Clauson-Kaas reaction. [] This method is valuable because it allows for the preparation of various p-substituted N-phenylpyrroles, with this compound serving as a crucial building block for more complex molecules. For instance, it can be employed in Stille cross-coupling reactions to create symmetrically and asymmetrically end-capped pyrrole thiophenes like 1-[4-(thiophen-2-yl)phenyl]-1H-pyrrole and 1,1'-(bithiophen5,5’’-diyldibenzene-4,1-diyl)bis(1H-pyrrole). []

Q2: How do researchers characterize this compound?

A2: Various spectroscopic techniques are used to confirm the structure and purity of synthesized this compound. These include:

  • NMR Spectroscopy: Both 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. []
  • IR Spectroscopy: Infrared spectroscopy helps identify specific functional groups present in the compound by analyzing its vibrational modes. []
  • Mass Spectrometry: This technique determines the molecular weight of the compound, further confirming its identity. []

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